molecular formula C22H26N2O B299704 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol

Cat. No. B299704
M. Wt: 334.5 g/mol
InChI Key: XIDFVJFDFPMONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of medicine. This compound is a beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the body.

Mechanism of Action

The mechanism of action of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol involves its ability to block the beta-adrenergic receptors in the body. These receptors are responsible for the effects of adrenaline and other stress hormones on the body. By blocking these receptors, 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol can reduce the effects of stress on the body, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol has been shown to have several biochemical and physiological effects. It can reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It can also inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it can reduce the replication of viruses by inhibiting viral entry and replication.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of blocking these receptors without interfering with other signaling pathways in the body. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab animals and researchers.

Future Directions

There are several future directions for research on 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol. One direction is to study its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. Another direction is to investigate its potential use in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol involves several steps. The first step is the synthesis of 1,2,3,4-tetrahydrocarbazole, which can be achieved through a variety of methods such as catalytic hydrogenation or cyclization of appropriate precursors. The second step involves the reaction of 1,2,3,4-tetrahydrocarbazole with 4-toluidine to form 1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol. This reaction can be carried out using appropriate reagents and solvents under controlled conditions.

Scientific Research Applications

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.

properties

Product Name

1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-3-(4-toluidino)-2-propanol

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-(4-methylanilino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C22H26N2O/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2,4,6,8,10-13,18,23,25H,3,5,7,9,14-15H2,1H3

InChI Key

XIDFVJFDFPMONH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(CN2C3=C(CCCC3)C4=CC=CC=C42)O

Origin of Product

United States

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